Influenza virus-IN-2

Anti-influenza activity EC50 MDCK cells

Influenza virus-IN-2 (compound 19) is a conformationally constrained 1,2,3,4-tetrahydroisoquinoline-6,7-diol-based PAN endonuclease inhibitor with an EC50 of 489.39 nM against the PA subunit. Unlike neuraminidase inhibitors (oseltamivir, zanamivir), it blocks viral RNA transcription at the cap-snatching stage, providing an orthogonal resistance profile. The EC50 of 2.58 μM against influenza A (H1N1) in MDCK cells and CC50 of 150.85 μM yield a selectivity index of ~58.5. Ideal as a reference inhibitor for FRET/SPR-based endonuclease assays, SAR studies, and combination therapy research with neuraminidase inhibitors.

Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
Cat. No. B15143177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza virus-IN-2
Molecular FormulaC17H17NO5
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC(=C(C=C21)O)O)C(=O)CC3=CC(=C(C=C3)O)O
InChIInChI=1S/C17H17NO5/c19-13-2-1-10(5-14(13)20)6-17(23)18-4-3-11-7-15(21)16(22)8-12(11)9-18/h1-2,5,7-8,19-22H,3-4,6,9H2
InChIKeyCQMDKDYZDSIEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Influenza virus-IN-2 (CAS 2411584-06-8) Procurement Guide: A Dopamine-Derived PAN Endonuclease Inhibitor


Influenza virus-IN-2 (CAS 2411584-06-8), also designated as compound 19, is a synthetic small molecule belonging to the class of dopamine amide derivatives and conformationally constrained 1,2,3,4-tetrahydroisoquinoline-6,7-diol-based analogs [1]. It functions as an inhibitor of the influenza A virus, exhibiting an EC50 of 2.58 μM and a CC50 of 150.85 μM in MDCK cells [2]. Its mechanism of action involves concentration-dependent inhibition of the viral PAN endonuclease, a component of the RNA-dependent RNA polymerase complex, with an EC50 of 489.39 nM [1][2]. The molecular formula is C17H17NO5, with a molar mass of 315.32 g/mol .

Why Influenza virus-IN-2 Cannot Be Substituted with a Generic Neuraminidase Inhibitor


Influenza antiviral research is compartmentalized by distinct viral targets and mechanisms of action. Generic substitution within influenza inhibitor classes (e.g., neuraminidase inhibitors like oseltamivir, zanamivir, and peramivir) is invalid because Influenza virus-IN-2 targets the highly conserved PAN endonuclease domain of the viral polymerase complex, a distinct and clinically validated target exploited by baloxavir marboxil [1][2]. Neuraminidase inhibitors act on viral egress, whereas PAN endonuclease inhibitors block viral RNA transcription at the 'cap-snatching' stage, providing a different resistance profile and potential for combination therapy [3]. Therefore, procurement decisions based solely on 'anti-influenza activity' without considering the specific molecular target and quantitative comparative data will lead to experimental failure and misinterpretation of results.

Quantitative Differentiation of Influenza virus-IN-2 Against Clinical and Preclinical Comparators


Anti-Influenza A Potency: Influenza virus-IN-2 vs. Peramivir

Influenza virus-IN-2 (compound 19) demonstrates stronger anti-influenza A virus activity compared to the clinically approved neuraminidase inhibitor Peramivir when evaluated under the same assay conditions against the A/WSN/33 (H1N1) strain. The primary research publication explicitly states that compounds 14 and 19 showed stronger anti-IAV activity compared with the reference Peramivir [1].

Anti-influenza activity EC50 MDCK cells H1N1 Peramivir

PAN Endonuclease Inhibition: Influenza virus-IN-2 vs. Baloxavir Marboxil

Influenza virus-IN-2 inhibits PAN endonuclease with an EC50 of 489.39 nM [1]. For comparison, the FDA-approved PAN endonuclease inhibitor baloxavir marboxil exhibits an IC50 ranging from 1.4 to 3.1 nM for influenza A viruses in an enzyme inhibition assay [2]. While baloxavir marboxil is significantly more potent at the enzymatic level, Influenza virus-IN-2 represents a distinct chemical scaffold (dopamine-derived) offering a valuable tool compound for studying alternative chemotypes and potential resistance mechanisms.

PAN endonuclease IC50 PA endonuclease Baloxavir marboxil Polymerase inhibitor

Cytotoxicity Profile: Therapeutic Window vs. Lifitegrast and Other PA Endonuclease Inhibitors

Influenza virus-IN-2 exhibits a CC50 of 150.85 μM in MDCK cells, yielding a Selectivity Index (CC50/EC50) of approximately 58.5 [1]. This indicates a substantial therapeutic window. In contrast, the drug lifitegrast, repurposed as a PA endonuclease inhibitor, demonstrates an IC50 of 32.82 ± 1.34 μM for wild-type PAN endonuclease, but its cell-based antiviral EC50 and cytotoxicity profile were not directly comparable in the identified studies [2]. The high CC50 of Influenza virus-IN-2 suggests it is well-tolerated in cell culture, reducing the likelihood of off-target cytotoxicity confounding antiviral efficacy readouts.

Cytotoxicity CC50 Selectivity Index MDCK cells Therapeutic window

Chemical Scaffold Differentiation: Dopamine-Derived vs. Baloxavir Acid Chemotype

Influenza virus-IN-2 (C17H17NO5, MW 315.32) is a dopamine amide derivative with a conformationally constrained 1,2,3,4-tetrahydroisoquinoline-6,7-diol core [1]. This contrasts sharply with the FDA-approved baloxavir marboxil, which features a polycyclic heteroaromatic core with a metal-binding pharmacophore designed for high-affinity chelation of the endonuclease active site manganese ions [2]. The distinct chemical space occupied by Influenza virus-IN-2 offers a unique probe for investigating structure-activity relationships (SAR) around the PAN endonuclease binding site, particularly in the context of mutations conferring resistance to baloxavir.

Chemical scaffold Structure-activity relationship Dopamine derivative Baloxavir acid Cap-dependent endonuclease

Validated Research Applications for Influenza virus-IN-2 Procurement


Investigating PAN Endonuclease Inhibition with a Chemically Distinct Scaffold

Influenza virus-IN-2 is an optimal tool compound for laboratories studying the structure-activity relationship (SAR) of influenza PAN endonuclease inhibitors. Its dopamine-derived, conformationally constrained 1,2,3,4-tetrahydroisoquinoline-6,7-diol scaffold [1] provides a chemical starting point orthogonal to the baloxavir chemotype [2]. It is well-suited for use as a reference inhibitor in FRET-based or SPR-based assays to validate new screening methodologies or to probe the binding interactions of alternative metal-binding pharmacophores within the endonuclease active site [1].

Cell-Based Antiviral Efficacy Studies with a Favorable Selectivity Window

The compound's EC50 of 2.58 μM against influenza A virus (H1N1) in MDCK cells, coupled with a CC50 of 150.85 μM, provides a substantial Selectivity Index of approximately 58.5 [3]. This favorable therapeutic window ensures that observed reductions in viral titer or cytopathic effect are attributable to specific antiviral mechanisms rather than general cytotoxicity. It is an appropriate positive control or test article in cell-based antiviral assays where minimizing off-target cellular effects is critical for data interpretation .

Comparative Efficacy Studies Against Neuraminidase Inhibitors

As a PAN endonuclease inhibitor, Influenza virus-IN-2 is a valuable reagent for comparative efficacy studies against established neuraminidase inhibitors such as Peramivir, Zanamivir, and Oseltamivir [4]. Its distinct mechanism of action—inhibiting viral RNA transcription via cap-snatching blockade—allows researchers to directly compare the antiviral outcomes of targeting viral entry/egress versus viral genome replication [1][4]. This is particularly relevant for exploring synergistic combination therapies to combat drug-resistant influenza strains .

Mechanistic Studies of Influenza Virus Polymerase Complex Function

The compound's validated, concentration-dependent inhibition of PAN endonuclease (EC50 of 489.39 nM) [3] makes it a useful tool for dissecting the role of the PA subunit in the viral polymerase complex. It can be employed in biochemical and biophysical assays to investigate the kinetics of RNA cleavage, primer generation, and the overall fidelity of viral transcription [1]. This application is supported by the original publication's use of SPR and FRET assays to confirm the compound's interaction with the PAN protein [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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